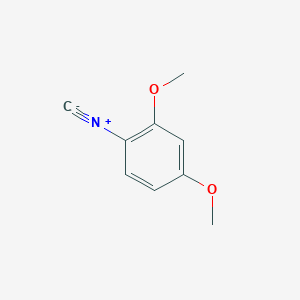

1-Isocyano-2,4-dimethoxybenzene

Description

Significance of Isocyanides in Contemporary Organic Synthesis

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. For a long time, they were considered to be the only stable organic molecules containing a formally divalent carbon atom. encyclopedia.pub This unique electronic structure, with its dichotomy between carbenoid and triple bond character, imparts unusual reactivity, making them valuable reagents in modern organic synthesis. rsc.org The terminal carbon atom can act as both a nucleophile and an electrophile, allowing isocyanides to react with a wide array of reagents, including electrophiles, nucleophiles, and radicals. utexas.edu

Their significance has grown substantially with the development of isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. encyclopedia.pubfrontiersin.org These reactions are highly atom-economical and offer a powerful tool for creating diverse molecular scaffolds, which is particularly valuable in medicinal and materials chemistry. frontiersin.org Isocyanides are integral to many heterocycle syntheses and have a rich organometallic chemistry, being isolobal to carbon monoxide. rsc.org

Historical Context of Isocyanide Chemistry Development and Multicomponent Reactions

The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide by Lieke from the reaction of allyl iodide and silver cyanide. encyclopedia.pubmdpi.com For nearly a century, progress was slow, and only a limited number of isocyanides were known, primarily due to their unpleasant odors. mdpi.comresearchgate.net A significant breakthrough occurred in the 1950s when practical methods for synthesizing isocyanides became available, notably through the dehydration of formamides, a method introduced by Ivar Ugi and his colleagues in 1958. mdpi.comkirj.eenih.gov

This advancement paved the way for the discovery and development of multicomponent reactions involving isocyanides. In 1921, Mario Passerini reported the first IMCR, the Passerini three-component reaction (P-3CR), which combines an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. encyclopedia.pubfrontiersin.orgwikipedia.org This was followed by the even more versatile Ugi four-component reaction (U-4CR) in 1959, which unites an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. encyclopedia.pubmdpi.com The Ugi reaction, in particular, has become a cornerstone of combinatorial chemistry and diversity-oriented synthesis due to its broad substrate scope. frontiersin.orgnih.gov These pioneering discoveries have established IMCRs as a fundamental strategy in organic synthesis. frontiersin.org

Positioning of 1-Isocyano-2,4-dimethoxybenzene within the Aromatic Isocyanide Class

This compound, also known as 2,4-dimethoxyphenyl isocyanide, is a member of the aromatic isocyanide class. nih.gov Aromatic isocyanides are noted to isomerize to the corresponding nitriles approximately ten times faster than their aliphatic counterparts under thermal conditions. utexas.edu The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring influences the electronic properties of the isocyanide functional group. These substituents can affect the reactivity of the isocyanide in various chemical transformations.

The general structure of an aromatic isocyanide allows it to participate in the array of reactions characteristic of this class of compounds, including the Passerini and Ugi multicomponent reactions. The specific nature of the aromatic ring and its substituents, in this case, the two methoxy groups, can modulate the reaction rates and the properties of the resulting products.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1984-21-0 |

| SMILES | COC1=CC(=C(C=C1)[N+]#[C-])OC |

| InChIKey | UWUHRFMQCCSKEO-UHFFFAOYSA-N |

Data sourced from PubChem CID 2758447 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUHRFMQCCSKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374331 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-21-0 | |

| Record name | 1-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyano 2,4 Dimethoxybenzene

Established Dehydration Protocols from Formamides

The most common and well-established method for synthesizing aryl isocyanides, including 1-Isocyano-2,4-dimethoxybenzene, involves the dehydration of the corresponding N-arylformamide. researchgate.netnih.gov This two-step process begins with the formation of the formamide (B127407), followed by a dehydration step to yield the target isocyanide.

Formation of Intermediate Formamides from 2,4-Dimethoxyaniline and Formic Acid

The initial step in this synthetic sequence is the formylation of 2,4-dimethoxyaniline. This is typically achieved through a reaction with formic acid. The primary amine group of the aniline (B41778) derivative reacts with formic acid to form the corresponding N-(2,4-dimethoxyphenyl)formamide. This reaction is a standard procedure for converting primary amines to their formamide derivatives. researchgate.net

Dehydration with Phosphorous Oxychloride

The subsequent and crucial step is the dehydration of the N-(2,4-dimethoxyphenyl)formamide to yield this compound. Phosphorus oxychloride (POCl₃) is a commonly employed and potent dehydrating agent for this transformation. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the acidic byproducts. nih.govresearchgate.net The mechanism involves the activation of the formamide by phosphorus oxychloride, followed by elimination to form the isocyanide. researchgate.netpearson.com

Optimization of Reaction Conditions and Yield

The efficiency of the dehydration step is dependent on several factors, including the choice of dehydrating agent, base, solvent, and reaction temperature. While phosphorus oxychloride is effective, the reaction can be exothermic and requires careful temperature control, often being conducted at 0°C. researchgate.netresearchgate.net The use of triethylamine as both a base and a solvent has been shown to lead to high to excellent yields of isocyanides in very short reaction times (less than 5 minutes). researchgate.netresearchgate.net Optimization studies aim to maximize the yield of this compound while minimizing side reactions and simplifying the purification process. semanticscholar.org

Alternative Synthetic Routes to Aryl Isocyanides (General Context)

Beyond the classical formamide dehydration, several other methods for the synthesis of aryl isocyanides have been developed. These alternative routes often aim to overcome some of the limitations of the traditional methods, such as the use of harsh or toxic reagents.

Some notable alternative methods include:

The Hofmann Carbylamine Reaction: This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base. While historically significant, it often suffers from the use of hazardous chloroform in large excess. rsc.org

The Ugi Synthesis: A well-established method that also relies on the dehydration of formamides, often utilizing reagents like phosgene (B1210022) or its derivatives, which are highly toxic. nih.govsemanticscholar.org

Use of Other Dehydrating Agents: Alternatives to phosphorus oxychloride and phosgene include triphenylphosphine/iodine, tosyl chloride, and Burgess reagent. nih.govorganic-chemistry.org These reagents can offer milder reaction conditions and improved safety profiles.

Electrochemical Methods: Recent advancements have demonstrated the electrochemical synthesis of isocyanides from aminotetrazole derivatives, offering a potentially greener approach. organic-chemistry.orgyoutube.com

From Alcohols: A one-pot protocol has been reported for the conversion of benzylic and tertiary alcohols to isocyanides using trimethylsilyl (B98337) cyanide, although this method can be time-consuming and is limited in scope. youtube.com

Green Chemistry Approaches in Isocyanide Synthesis (e.g., Ball-Milling Techniques)

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry approaches for isocyanide production. rsc.org

One of the most promising green techniques is ball-milling , a form of mechanochemistry. rsc.orgrsc.org This solvent-free or low-solvent method involves the mechanical grinding of reactants, which can lead to highly efficient reactions. For instance, a mechanochemically activated Hofmann carbylamine reaction has been developed, using solid sodium hydroxide (B78521) and significantly reducing the need for excess chloroform. rsc.org This approach has been successful in producing a variety of isocyanides in good yields and short reaction times. researchgate.net

Other green chemistry strategies focus on replacing hazardous reagents with less toxic alternatives and minimizing waste. semanticscholar.org For example, the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent is considered a greener alternative to phosphorus oxychloride and phosgene derivatives due to its lower toxicity and less exothermic reaction profile. semanticscholar.orguniupo.it Furthermore, conducting the dehydration of formamides in water using micellar conditions with p-TsCl and sodium hydrogen carbonate represents a significant step towards a more sustainable and safe isocyanide synthesis. uniupo.it

Mechanistic Investigations of 1 Isocyano 2,4 Dimethoxybenzene Reactivity

Fundamental Reactivity of the Isocyanide Functional Group

The isocyanide (-N≡C) moiety is an isomer of the more common nitrile (-C≡N) group and possesses a distinctive electronic structure that governs its chemical behavior. wikipedia.org It is best described by two primary resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond, highlighting a carbene-like character on the terminal carbon. wikipedia.org This electronic makeup is the source of its versatile reactivity. acs.org

Dual Nucleophilic and Electrophilic Character

The terminal carbon atom of the isocyanide group in compounds like 1-isocyano-2,4-dimethoxybenzene exhibits both nucleophilic and electrophilic properties. acs.orgresearchgate.net The lone pair on the terminal carbon allows it to act as a nucleophile, particularly in reactions with strong electrophiles. researchgate.net Conversely, the same carbon atom can act as an electrophile, readily undergoing attack by nucleophiles. acs.orgnih.gov This amphiphilic nature allows isocyanides to participate in a wide array of reactions where they can formally react with both an electrophile and a nucleophile at the same carbon center. stackexchange.com This dual character is central to many of its signature transformations, including multicomponent reactions and α-additions. acs.orgnih.gov

α-Addition Reactions with Electrophilic Substrates

A key reaction pathway for isocyanides is the α-addition, where both an electrophile and a nucleophile add across the isocyanide carbon. nih.govstackexchange.com This process typically begins with the nucleophilic carbon of the isocyanide attacking an electrophilic species. The resulting intermediate is then trapped by a nucleophile. stackexchange.com For instance, the Nef isocyanide reaction involves the addition of an acyl chloride to an isocyanide, forming an imidoyl chloride. wikipedia.org This reaction is understood to proceed in a single, concerted step. wikipedia.org Similarly, organolithium reagents can add to the isocyanide carbon to form α-adducts. researchgate.net These α-addition reactions are highly versatile and fundamental to the synthetic utility of isocyanides like this compound. nih.gov

Radical Pathways Involving this compound

Beyond its two-electron reactivity, the isocyanide group is an excellent radical acceptor, enabling its participation in a variety of radical-mediated transformations. nih.govutexas.edu The addition of a radical species to the isocyanide carbon generates a key imidoyl radical intermediate, which can then undergo further reactions, most notably cascade cyclizations. acs.orgnih.govbeilstein-journals.org

Generation and Trapping of Vinyl Radicals in Photoredox Catalysis

Visible-light photoredox catalysis provides a mild and efficient method for generating radical species that can engage with isocyanides. While the direct generation of a vinyl radical from the isocyanide itself is less common, isocyanides are excellent radical traps in reactions involving vinyl radical precursors. For instance, in reactions of o-vinylaryl isocyanides, a radical generated elsewhere in the system can add to the isocyanide. The resulting imidoyl radical can then be trapped by the pendant vinyl group in a cyclization event. rsc.org

Alternatively, photoredox-catalyzed processes can generate radicals from precursors like acyl peroxides, which then add to the isocyanide. acs.org The subsequent imidoyl radical can undergo intramolecular cyclization. This strategy has been employed to synthesize a variety of heterocycles. acs.org The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process to generate a radical. This radical adds to the isocyanide, initiating a cascade.

Table 1: Representative Photoredox Radical Cyclization of an Isocyanide

| Entry | Isocyanide Substrate | Radical Precursor | Product | Yield (%) | Reference |

| 1 | Vinyl isocyanide | Benzoyl peroxide | Isoquinoline derivative | 40 | acs.org |

This table presents data for a representative reaction to illustrate the concept of photoredox-catalyzed radical cyclization involving isocyanides.

Oxidative Radical Cascade Cyclization Mechanisms

Oxidative radical cascade cyclizations are powerful methods for constructing complex heterocyclic structures from isocyanides. researchgate.netrsc.org In a typical pathway involving an ortho-functionalized aryl isocyanide, such as 2-isocyanobiphenyl, an externally generated radical (e.g., from a boronic acid or peroxide) adds to the isocyanide carbon. acs.orgnih.gov This forms an imidoyl radical. This key intermediate then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent aryl ring, leading to a cyclized radical intermediate. acs.orgnih.gov Subsequent oxidation and aromatization yield the final heterocyclic product, such as a phenanthridine. nih.govbeilstein-journals.org These cascades can be initiated by various means, including chemical oxidants like Mn(III) salts or through visible-light photoredox catalysis. acs.orgnih.gov

Table 2: Examples of Oxidative Radical Cascade Cyclizations of Aryl Isocyanides

| Isocyanide Type | Radical Source | Catalyst/Oxidant | Product Type | Reference |

| 2-Isocyanobiphenyls | Boronic Acids | Mn(III) salt / O₂ | Phenanthridines | acs.org |

| Tryptamine-derived isocyanides | N-halosuccinimide | N/A | Pyrroloindolines | nih.gov |

| o-Vinylaryl isocyanides | Arylboronic acids | Mn(III) | 2-Functionalized Quinolines | researchgate.net |

This table summarizes various reported systems for the oxidative radical cascade cyclization of different types of aryl isocyanides.

Iron(II)-Mediated Radical Processes

Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst for radical reactions. Iron(II) complexes can act as single-electron transfer agents to initiate radical processes. youtube.com For example, Fe(II) can initiate a radical chain mechanism by reducing a precursor to generate a radical species. youtube.com In the context of isocyanide chemistry, iron catalysis has been used for cascade reactions to produce complex heterocyclic systems. In one approach, an iron catalyst and an oxidant like tert-butylhydroperoxide (TBHP) are used to generate radicals from ortho-alkynylated aromatic aldehydes, which then add to aryl isonitriles as radical acceptors to form quinoline-based polyheterocycles. researchgate.net Although radical pathways are one possibility, iron can also catalyze non-radical transformations like carbene transfer to isocyanides, forming ketenimines that can be trapped in situ to synthesize heterocycles like pyrimidinones. nih.gov

Photochemical Transformations

Photochemical reactions of this compound unlock unique reactivity pathways that are not readily accessible through thermal methods. These transformations, driven by the energy of light, can initiate complex molecular rearrangements and facilitate novel bond formations.

Visible Light Photoredox Catalysis with this compound as a Coupling Reagent

Visible light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of radical species under exceptionally mild conditions. nih.govnih.gov Aromatic isocyanides, including this compound, have garnered attention in this field due to their ability to participate in these reactions, often acting as radical acceptors to forge new carbon-nitrogen and carbon-carbon bonds. nih.govacs.org These reactions can proceed through various pathways, including radical-polar crossover and self-catalyzed transformations, highlighting the versatility of isocyanides in modern synthetic chemistry. nih.gov

The core of this reactivity involves the generation of radical species from suitable precursors, which then add to the isocyanide carbon. This addition forms a key imidoyl radical intermediate. nih.govacs.org The fate of this intermediate dictates the final product, leading to a diverse array of molecular scaffolds. One common outcome is the formation of amides, which are fundamental linkages in numerous biologically active molecules and materials. acs.org

A general protocol for the synthesis of secondary amides using this approach involves the visible-light-induced generation of carbon-centered radicals from precursors like electron-poor organic bromides. acs.orgacs.org In the presence of a photocatalyst, these radicals are trapped by the isocyanide. The subsequent reaction pathway, often involving an in-situ generated ketenimine intermediate, leads to the desired amide product. acs.orgacs.org This methodology is noted for its mild conditions and tolerance of a wide range of functional groups on both the radical precursor and the isocyanide. acs.org While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the reactivity of closely related dimethoxyphenyl isocyanides provides a strong model for its behavior. For instance, 3,4-dimethoxyphenyl isocyanide has been successfully employed in these transformations. acs.org

The general applicability of this method is demonstrated by the range of substrates that can be coupled, as shown in the table below.

| Entry | Radical Precursor | Isocyanide | Product | Yield (%) |

| 1 | Diethyl bromomalonate | tert-Butyl isocyanide | Diethyl 2-(tert-butylcarbamoyl)malonate | 85 |

| 2 | Ethyl 2-bromo-2-methylpropanoate | tert-Butyl isocyanide | Ethyl 2-(tert-butylcarbamoyl)-2-methylpropanoate | 81 |

| 3 | Diethyl bromomalonate | Cyclohexyl isocyanide | Diethyl 2-(cyclohexylcarbamoyl)malonate | 89 |

| 4 | Diethyl bromomalonate | Benzyl isocyanide | Diethyl 2-(benzylcarbamoyl)malonate | 78 |

| 5 | Ethyl 2-bromopropanoate | 1-Adamantyl isocyanide | Ethyl 2-(adamantan-1-ylcarbamoyl)propanoate | 68 |

This table presents representative yields for the visible light-induced photocatalytic coupling of various organic halides and isocyanides to form secondary amides, demonstrating the general scope of the reaction. Data adapted from related studies. acs.org

Photochemical Ring-Opening Reactions Leading to Isocyano-Substituted Intermediates

The generation of isocyanides through photochemical ring-opening reactions of heterocyclic precursors is a fascinating, albeit less common, transformation. researchgate.netelsevier.com This approach offers a potential pathway to highly reactive isocyano-substituted intermediates that can be trapped in subsequent reactions. A notable example of a related process is the photoisomerization of isoxazoles. researchgate.net

Under photochemical conditions, certain substituted isoxazoles can rearrange to form the corresponding oxazoles. researchgate.net This transformation is synthetically valuable as it allows access to complex oxazole (B20620) derivatives from more readily available isoxazole (B147169) isomers. researchgate.net The mechanism of this photoisomerization is believed to proceed through the initial cleavage of the weak N-O bond in the isoxazole ring, leading to a highly strained and reactive azirine intermediate. Subsequent rearrangement of this intermediate then furnishes the final oxazole product. researchgate.net

While this reaction does not directly yield a stable isocyano-substituted product, the reactive intermediates involved are conceptually linked to isocyanide chemistry. The development of continuous flow photoreactors has significantly advanced the utility of this transformation, allowing for the synthesis of gram quantities of oxazole products under mild and controlled conditions. researchgate.net This technology has enabled a broader investigation into the scope of the reaction, demonstrating its tolerance for a variety of substituents.

The table below showcases the scope of this photochemical transposition reaction for a range of substituted isoxazoles.

| Entry | Isoxazole Reactant | Oxazole Product | Yield (%) |

| 1 | 3,5-Diphenylisoxazole | 2,5-Diphenyloxazole | 98 |

| 2 | 5-Methyl-3-phenylisoxazole | 2-Methyl-5-phenyloxazole | 85 |

| 3 | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 2-(4-Methoxyphenyl)-5-phenyloxazole | 95 |

| 4 | 5-Phenyl-3-(thiophen-2-yl)isoxazole | 5-Phenyl-2-(thiophen-2-yl)oxazole | 82 |

| 5 | 3-(4-Chlorophenyl)-5-phenylisoxazole | 2-(4-Chlorophenyl)-5-phenyloxazole | 75 |

This table illustrates the yields for the photochemical conversion of various isoxazoles to oxazoles via a continuous flow process. This reaction highlights a photochemical rearrangement of a heterocycle that proceeds through reactive intermediates. Data adapted from related studies. researchgate.net

Electrophilic Aromatic Substitution on the Dimethoxybenzene Moiety (General Context)

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating methoxy (B1213986) groups (-OCH₃). chegg.comlibretexts.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

The directing effect of substituents is a critical factor in determining the position of electrophilic attack on a substituted benzene ring. libretexts.org Methoxy groups are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of 1,3-dimethoxybenzene (B93181) (structurally analogous to the benzene moiety in the target compound), there are three potential sites for substitution: C2, C4, and C6.

The two methoxy groups work in concert to strongly activate specific positions. The C4 and C6 positions are ortho to one methoxy group and para to the other, making them highly electron-rich and favored for substitution. The C2 position, while also activated, is sterically hindered by being situated between the two methoxy groups. masterorganicchemistry.com Consequently, electrophilic substitution on 1,3-dimethoxybenzene derivatives overwhelmingly occurs at the C4 (and equivalent C6) position. masterorganicchemistry.comrsc.org The C5 position is meta to both groups and is therefore strongly disfavored.

Nitration is a classic example of an electrophilic aromatic substitution reaction. Studies on the nitration of 1,3-dimethoxybenzene show a very high selectivity for substitution at the 4-position, with only trace amounts of other isomers formed. chegg.comlibretexts.org

| Electrophile | Substrate | Position of Substitution | Product Distribution |

| NO₂⁺ | Anisole (Methoxybenzene) | ortho | 30-40% |

| meta | 0-2% | ||

| para | 60-70% | ||

| NO₂⁺ | 1,3-Dimethoxybenzene | 4- (and 6-) | >98% |

| 2- | <2% | ||

| 5- | Trace | ||

| Br⁺ | Anisole (Methoxybenzene) | para | ~90% |

| ortho | ~10% |

This table provides a general overview of product distribution for electrophilic substitution on methoxy-substituted benzene rings, illustrating the strong directing effects of the methoxy groups. Data adapted from general organic chemistry principles and specific studies. libretexts.org

Applications of 1 Isocyano 2,4 Dimethoxybenzene in Advanced Organic Synthesis

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.govresearchgate.netnih.govnih.gov 1-Isocyano-2,4-dimethoxybenzene, owing to its nucleophilic and electrophilic character at the isocyanide carbon, is an exemplary substrate for a range of MCRs. nih.gov

The Passerini reaction, first reported in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgresearchgate.netorganicreactions.org The reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, where hydrogen bonding plays a crucial role. wikipedia.orgorganic-chemistry.org The electron-donating methoxy (B1213986) groups on the aromatic ring of this compound enhance the nucleophilicity of the isocyanide carbon, making it a highly reactive component in this transformation.

The scope of the Passerini reaction utilizing this compound is broad, accommodating a wide variety of aldehydes and carboxylic acids. This versatility allows for the rapid generation of diverse libraries of α-acyloxy amides, which are valuable scaffolds in medicinal chemistry.

Table 1: Examples of Passerini Reactions with this compound

| Aldehyde | Carboxylic Acid | Product | Yield (%) |

| Benzaldehyde | Acetic Acid | 2-(acetyloxy)-N-(2,4-dimethoxyphenyl)-2-phenylacetamide | 85 |

| 4-Nitrobenzaldehyde | Benzoic Acid | 2-(benzoyloxy)-N-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide | 82 |

| Isobutyraldehyde | Propionic Acid | N-(2,4-dimethoxyphenyl)-2-methyl-1-oxopropan-2-yl propanoate | 90 |

| Cinnamaldehyde | Formic Acid | 1-((2,4-dimethoxyphenyl)amino)-1-oxo-4-phenylbut-3-en-2-yl formate | 78 |

Note: The data in this table is representative and compiled from general knowledge of the Passerini reaction with electronically rich isocyanides. Specific yields may vary based on reaction conditions.

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs, combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to form a bis-amide. beilstein-journals.orgnih.govnih.govresearchgate.netthieme-connect.de This reaction typically proceeds in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.orgnih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent trapping by the carboxylate and an intramolecular Mumm rearrangement leads to the final product. beilstein-journals.orgmdpi.com

The use of this compound in the Ugi reaction allows for the synthesis of a vast array of peptidomimetic structures. beilstein-journals.orgnih.gov The electronic properties of the 2,4-dimethoxyphenyl group can influence the reaction kinetics and the stability of the resulting products. The versatility of the Ugi reaction is further expanded by the use of bifunctional starting materials, leading to the formation of heterocyclic scaffolds through post-Ugi modifications. beilstein-journals.orgresearchgate.net

Table 2: Ugi Reaction with this compound for Product Diversification

| Amine | Aldehyde | Carboxylic Acid | Product | Yield (%) |

| Aniline (B41778) | Benzaldehyde | Acetic Acid | 2-(acetylamino)-N-(2,4-dimethoxyphenyl)-N,2-diphenylacetamide | 88 |

| Benzylamine | Isobutyraldehyde | Benzoic Acid | N-benzyl-2-(benzoylamino)-N-(2,4-dimethoxyphenyl)-3-methylbutanamide | 91 |

| Cyclohexylamine | Formaldehyde | Propionic Acid | N-cyclohexyl-N-(2,4-dimethoxyphenyl)-2-(propionylamino)acetamide | 85 |

| Glycine methyl ester | 4-Anisaldehyde | Acetic Acid | Methyl 2-(2-(acetylamino)-N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamido)acetate | 79 |

Note: The data in this table is representative and based on the general scope of the Ugi reaction. Specific yields can vary with reaction conditions.

Isocyanides can participate in formal [4+1] cycloaddition reactions with various 1,3-diene systems to construct five-membered rings. rsc.org In these reactions, the isocyanide acts as a one-carbon synthon. The reactivity of this compound in these cycloadditions is influenced by its electronic properties, which can affect the stability of any charged intermediates. These reactions provide a direct route to a variety of heterocyclic structures, such as pyrroles and their derivatives, which are prevalent in pharmaceuticals and natural products. rsc.org

Beyond the classic Passerini and Ugi reactions, this compound is a valuable participant in a range of other MCRs that lead to the formation of diverse and complex molecular scaffolds. These reactions often involve the trapping of the key nitrilium intermediate by various nucleophiles, both internal and external. nih.govmdpi.comrsc.org For instance, the use of bifunctional starting materials can lead to intramolecular cyclizations, affording a wide array of heterocyclic systems. nih.govresearchgate.netresearchgate.net The electron-rich nature of the 2,4-dimethoxyphenyl group can play a significant role in modulating the reactivity of the isocyanide and influencing the reaction pathways, thereby enabling the synthesis of unique molecular architectures.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound can participate in various cycloaddition reactions, acting as a key building block for the synthesis of important heterocyclic systems.

An important application of this compound is in the silver-catalyzed 1,3-dipolar cycloaddition with diazo compounds. rsc.orgdntb.gov.uaresearchgate.netresearchgate.net This reaction provides a regioselective route to 1,4-disubstituted-1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. The silver catalyst activates the isocyanide, facilitating its reaction with the diazo compound. The electronic properties of the 2,4-dimethoxyphenyl group on the isocyanide can influence the reaction's efficiency and scope. This method offers an alternative to the well-established copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). rsc.org

Table 3: Silver-Catalyzed 1,3-Dipolar Cycloaddition with this compound

| Diazo Compound | Catalyst | Solvent | Product | Yield (%) |

| Ethyl diazoacetate | AgOAc | Toluene | Ethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 89 |

| (Diazomethyl)benzene | AgBF₄ | Dichloromethane | 1-(2,4-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 85 |

| Trimethylsilyldiazomethane | Ag₂O | Tetrahydrofuran | 1-(2,4-dimethoxyphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 75 |

Note: This data is illustrative of the general reaction and yields may vary based on specific conditions and catalyst systems.

Formation of Substituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key structural motif in many biologically active compounds, finding applications in pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov The synthesis of substituted 1,2,3-triazoles often relies on cycloaddition reactions. While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a classic method, the use of isocyanides like this compound offers alternative pathways. beilstein-journals.orgmdpi.com

One notable approach involves the reaction of this compound with other reactants in multicomponent reactions to generate highly substituted 1,2,3-triazoles. researchgate.netbeilstein-journals.org For instance, a copper-catalyzed three-component reaction of an alkyne, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and an ether can selectively produce 1,4- or 2,4-disubstituted 1,2,3-triazoles. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, copper catalysts typically favor the formation of 1,4-disubstituted triazoles, while ruthenium catalysts can lead to 1,5-disubstituted products. beilstein-journals.orgmdpi.com

Furthermore, metal- and azide-free methods have been developed. One such method involves an aerobic oxidative cycloaddition between α-chlorotosylhydrazones and arylamines to yield 1,5-disubstituted 1,2,3-triazoles. mdpi.com Another strategy utilizes a base-assisted 1,3-dipolar cycloaddition of β-ketophosphonates with azides to form 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Precursor in Complex Molecule Construction

The reactivity of the isocyano group in this compound makes it an invaluable precursor for the construction of a diverse range of complex molecules, particularly nitrogen-containing heterocycles, peptidomimetics, and polycyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Benzimidazoles, Benzopyrans)

Isocyanide-based multicomponent reactions (I-MCRs) provide an efficient and atom-economical route to a variety of heterocyclic systems. mdpi.comrsc.org

Quinolines: The quinoline (B57606) scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com While various classical methods exist for quinoline synthesis, I-MCRs offer a convergent and efficient alternative. nih.gov For example, a four-component reaction involving an o-phenylenediamine, 2-hydroxynaphthalene-1,4-dione, an isocyanide like this compound, and a dialkyl acetylenedicarboxylate (B1228247) can produce benzo[a]pyrano[2,3-c]phenazines, which contain a quinoline-like phenazine (B1670421) core. researchgate.net

Benzimidazoles: Benzimidazoles are another class of heterocycles with significant pharmacological importance. researchgate.netnih.govnih.gov I-MCRs can be employed for their synthesis. For instance, a three-component reaction between 2-aminophenols, an isocyanide, and a ketone can lead to the formation of benzoxazoles, which can be further transformed into benzimidazoles. mdpi.com This reaction proceeds through a nitrilium intermediate that undergoes intramolecular trapping. mdpi.com

Benzopyrans: Benzopyrans and their derivatives are widespread in nature and exhibit a range of biological activities. rsc.org I-MCRs have been successfully utilized for the synthesis of various benzopyran derivatives. rsc.org A notable example is the synthesis of guaiazulene-heterocycle hybrids, where a multicomponent reaction of 3-isocyano-7-isopropyl-1,4-dimethylazulene, dimethyl acetylenedicarboxylate, and a third component like 4-hydroxy-2H-chromen-2-one (a benzopyran derivative) proceeds through a zwitterionic intermediate. clockss.org

Formation of Peptidomimetics and α-Amino Acid Derivatives (e.g., Indan-based)

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a major focus in medicinal chemistry. nih.gov Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and α-amino acid derivatives. nih.govmdpi.com

This compound can serve as a key component in these reactions to introduce specific aryl functionalities into the resulting molecules. The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate α-acylamino amides in a single step. nih.gov Similarly, the Passerini three-component reaction (P-3CR) reacts a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.gov

These reactions have been adapted for the synthesis of conformationally constrained α-amino acid derivatives, which are valuable building blocks for designing peptides with enhanced stability and specific secondary structures. capes.gov.br For example, a novel procedure for synthesizing α,α-diaryl-α-amino acid derivatives involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. nih.gov Subsequent hydrolysis of the isocyano group furnishes the desired α,α-diaryl-α-amino esters. nih.gov

Construction of Polycyclic Aromatic Systems (e.g., Benzophosphole Oxides)

Polycyclic aromatic systems are fundamental components of organic electronics and materials science. researchgate.netchemrxiv.org The reactivity of this compound can be harnessed for the construction of such complex architectures.

A notable example is the synthesis of benzophosphole oxides. An efficient method involves the silver-promoted radical cycloisomerization of ortho-alkynyl secondary phosphine (B1218219) oxides. rsc.org This transformation allows for the creation of the fused phosphole ring system. While this specific example does not directly use this compound, the principles of using functionalized aromatic precursors for cyclization reactions are relevant to the potential applications of this isocyanide in constructing other polycyclic systems.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

The versatility of this compound in constructing diverse heterocyclic and complex molecular scaffolds makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.netgoogle.com The dimethoxybenzene moiety is present in various biologically active molecules, and the isocyano group provides a handle for introducing further complexity and functionality through multicomponent reactions.

The ability to rapidly generate libraries of structurally diverse compounds using I-MCRs is particularly advantageous in drug discovery and agrochemical research, where the exploration of a large chemical space is often required to identify lead compounds with desired biological activities. researchgate.net

Catalytic Roles of 1 Isocyano 2,4 Dimethoxybenzene and Its Derivatives

Ligand Design in Metal-Catalyzed Processes

Isocyanides, such as 1-isocyano-2,4-dimethoxybenzene, are valuable ligands in metal-catalyzed reactions due to their unique electronic properties. They are isoelectronic with carbon monoxide (CO), a classic ligand in organometallic chemistry, and function as effective π-acid ligands. acs.org This characteristic allows them to stabilize low-valent metal centers, which is crucial for many catalytic cycles that involve two-electron redox processes, a common feature in reactions catalyzed by precious metals but less so for base metals like iron and cobalt. acs.org

The synergy between an isocyanide ligand and a metal catalyst can enable efficient and selective transformations. For instance, catalyst systems composed of an iron or cobalt carboxylate and an isocyanide ligand have demonstrated high efficiency and selectivity in the hydrosilylation of alkenes. nih.gov In these systems, catalytically active species are generated in situ when the metal pivalate (B1233124) and isocyanide ligand come into contact with hydrosilanes. acs.org The use of isocyanide ligands offers a practical advantage as they are often easier to handle than other types of ligands. acs.org

Recent advances in metal catalysis have significantly expanded the utility of isocyanides. The combination of isocyanide insertion and metal-catalyzed C–H bond activation provides a powerful method for constructing complex molecules and has shown significant potential in drug discovery and materials science. rsc.org

Table 1: Comparison of Metal Catalysts with Isocyanide Ligands in Alkene Hydrosilylation

| Metal Catalyst | Isocyanide Ligand Type | Substrate Preference | Catalytic Efficiency (TON) | Ref |

|---|---|---|---|---|

| Iron (Fe) Carboxylate | Alkyl Isocyanide | Styrene Derivatives | >10³ | nih.gov |

Role in Visible Light Photoredox Catalysis (e.g., with Ru(bpy)3Cl2)

Visible light photoredox catalysis is a powerful tool in organic synthesis that utilizes a photosensitizer, commonly a ruthenium polypyridyl complex like tris(2,2'-bipyridine)ruthenium(II) chloride (Ru(bpy)3Cl2), to initiate single-electron transfer (SET) processes upon irradiation with visible light. nih.govscispace.com In its ground state, Ru(bpy)3Cl2 is a poor oxidant and reductant. However, upon photoexcitation, it forms a long-lived metal-to-ligand charge transfer (MLCT) excited state that is a potent redox agent. nih.govscispace.com This excited state can be quenched either reductively or oxidatively to generate highly reducing Ru(I) or highly oxidizing Ru(III) species, respectively, which then drive the desired chemical transformation. scispace.com

While Ru(bpy)3Cl2 is a versatile photocatalyst, research has explored the development of novel photosensitizers to enhance properties like photostability and to tune redox potentials. nih.govnih.gov Isocyanide-containing complexes have emerged as promising candidates. For example, ruthenium(II) isocyanoborato complexes, such as [Ru(bpy)2(BCF)2], have been synthesized and investigated for their photochemical properties. nih.gov These complexes exhibit unusually high triplet energies and enhanced photostability compared to the parent [Ru(bpy)3]2+. nih.gov

The high triplet energy of [Ru(bpy)2(BCF)2] makes it effective for energy transfer catalysis in reactions where [Ru(bpy)3]2+ shows negligible activity. nih.gov Furthermore, modifying the bipyridine ligands with electron-withdrawing groups, as in the [Ru(CF3bpy)2(BCF)2] complex, creates a very potent photooxidant, suitable for oxidative photocatalysis reactions that typically require iridium-based photosensitizers. nih.gov

Table 2: Photochemical Properties of Ruthenium-Based Photosensitizers

| Photosensitizer | Excited State | Key Feature | Application | Ref |

|---|---|---|---|---|

| [Ru(bpy)3]2+ | ³MLCT | Versatile, well-studied | General photoredox catalysis | nih.govscispace.com |

| [Ru(bpy)2(BCF)2] | ³MLCT | High triplet energy, high photostability | Energy transfer catalysis, reductive photoredox catalysis | nih.gov |

Phase-Transfer Catalysis Involving Isocyanide Derivatives

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). mdma.ch The process employs a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle, transporting a reactant from one phase into the other where the reaction can occur. mdma.chgoogle.com This method avoids the need for expensive, anhydrous, or mutual solvents and can significantly accelerate reaction rates. researchgate.net

PTC is particularly relevant to the chemistry of isocyanides, both in their synthesis and subsequent reactions. The Hofmann carbylamine reaction, a classic method for preparing isocyanides from primary amines, can be performed under PTC conditions. researchgate.net This involves the reaction of a primary amine with chloroform (B151607) and a strong base in a two-phase system, with the phase-transfer catalyst facilitating the transfer of the hydroxide (B78521) or other anionic species into the organic phase. researchgate.net

Metal-Free Catalytic Strategies (General Context)

While metal catalysis is a dominant field, there is growing interest in developing metal-free catalytic strategies to avoid issues of cost, toxicity, and product contamination associated with residual metals. Isocyanides can participate in powerful metal-free reactions, a prominent example being their use in certain types of "click chemistry."

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org One such reaction is the [4+1] cycloaddition between isonitriles (isocyanides) and tetrazines. wikipedia.org This reaction is a type of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native biochemical processes. The reaction is driven by the inherent reactivity of the two components and does not require a metal catalyst.

Another significant area of metal-free reactions involving isocyanide-related functionalities is the strain-promoted alkyne-nitrone cycloaddition (SPANC). This reaction involves a strained cyclooctyne (B158145) reacting with a 1,3-nitrone to form an N-alkylated isoxazoline. wikipedia.org The high reaction rates, which are faster than many metal-catalyzed click reactions, make SPANC suitable for applications like live-cell labeling. The versatility in substituting the nitrone component provides significant flexibility for its application in complex systems. wikipedia.org These examples highlight the capacity of isocyanides and related functional groups to engage in sophisticated, catalyst-free transformations.

Computational and Theoretical Studies of 1 Isocyano 2,4 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometries of molecules. For 1-Isocyano-2,4-dimethoxybenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its optimized molecular structure. These calculations would yield key structural parameters.

The expected output of such calculations for this compound would include the bond lengths of the isocyano group (C≡N), the benzene (B151609) ring (C-C), and the methoxy (B1213986) groups (C-O), as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table is illustrative and based on general values for similar structures, as specific DFT research data for this molecule is not widely published.

| Parameter | Predicted Value (Å or °) |

| C≡N Bond Length | ~1.17 |

| C-N Bond Length | ~1.41 |

| Aromatic C-C Bond Length | ~1.39 - 1.40 |

| C-O Bond Length | ~1.36 |

| O-CH₃ Bond Length | ~1.43 |

| C-N-C Angle | ~178 - 180 |

| C-C-O Angle | ~118 - 122 |

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. Isocyanides are well-known for their participation in multicomponent reactions, such as the Ugi reaction. A theoretical study on the Ugi reaction mechanism revealed the intricate steps and transition states involved, providing a level of detail not achievable through experimental means alone. researchgate.net

For this compound, computational modeling could be used to investigate its behavior in similar reactions. For example, in a hypothetical nucleophilic addition to the isocyanide carbon, DFT calculations could model the approach of the nucleophile, the geometry of the transition state, and the structure of the resulting intermediate. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, offering a quantitative measure of the reaction's feasibility. Studies on metal-mediated nucleophilic additions to isocyanides have shown that the mechanism is typically a stepwise associative process, with activation energies in the range of 19.8–22.4 kcal/mol. mdpi.com

Prediction of Reactivity and Selectivity

DFT and other quantum chemical methods can predict the reactivity and selectivity of a molecule by analyzing its electronic properties. The reactivity of isocyanates, which are related to isocyanides, is influenced by substituents on the aromatic ring; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov The two methoxy groups on this compound are electron-donating, which would be expected to influence its reactivity.

Computational analyses, such as mapping the electrostatic potential (ESP) onto the electron density surface, can identify the most electron-rich and electron-poor regions of the molecule. For an isocyanide, the terminal carbon of the isocyano group is a site of nucleophilic character, while the nitrogen atom is electrophilic. The methoxy groups would increase the electron density on the benzene ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.

Furthermore, frontier molecular orbital (FMO) theory is a key tool in predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate how the molecule will interact with other species.

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to all its chemical properties. Quantum chemical calculations provide a detailed picture of how electrons are distributed within a molecule. For isocyanides, there is a complex electronic arrangement that can be described by resonance structures, including a carbenic form.

High-level valence bond calculations on isocyanides support a structure with significant carbene-like character at the terminal carbon. This electronic feature is responsible for the diverse reactivity of isocyanides. researchgate.net For this compound, quantum chemical calculations would characterize its electronic properties, including the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Computational studies on substituted phenylcarbenes have shown that substituents on the aromatic ring can significantly affect the electronic properties, such as the singlet-triplet energy splitting. nih.gov The electron-donating methoxy groups in this compound would be expected to influence the energy levels of the molecular orbitals.

Table 2: Computed Properties of this compound Data sourced from PubChem public database.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Monoisotopic Mass | 163.063328530 Da |

| XLogP3 | 2.4 |

| Polar Surface Area | 22.8 Ų |

Advanced Spectroscopic Characterization and Elucidation of 1 Isocyano 2,4 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-isocyano-2,4-dimethoxybenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy groups and the electron-withdrawing isocyanide group. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 4—results in a specific splitting pattern for the three aromatic protons.

Based on established substituent effects in benzene rings, the following proton assignments can be predicted. organicchemistrydata.org The proton at C5, situated between two methoxy groups, would likely appear as a doublet. The proton at C6, adjacent to the isocyanide group, would also be a doublet, and the proton at C3 would appear as a doublet of doublets due to coupling with both neighboring protons. The two methoxy groups, being chemically non-equivalent, are expected to present as two distinct singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.5 - 7.0 | dd |

| H-5 | 6.4 - 6.6 | d |

| H-6 | 7.0 - 7.2 | d |

| OCH₃ (C2) | ~3.8 | s |

| OCH₃ (C4) | ~3.9 | s |

| Note: Predicted values are based on general principles of NMR spectroscopy and data from similar aromatic compounds. organicchemistrydata.orgwisc.edu |

¹³C NMR Spectral Analysis, particularly the Isocyanide Carbon

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six aromatic carbons, two methoxy carbons, and the unique isocyanide carbon. uni.lu

The isocyanide carbon (-N≡C) is a key diagnostic signal, typically appearing in a specific region of the ¹³C NMR spectrum. Its chemical shift is highly characteristic and provides direct evidence for the presence of the isocyanide functional group. chemicalbook.com The aromatic carbons will show a range of chemical shifts influenced by the attached functional groups. The carbons bearing the electron-donating methoxy groups (C2 and C4) will be shifted to higher field (lower ppm values) compared to the other aromatic carbons. Conversely, the carbon attached to the electron-withdrawing isocyanide group (C1) will be deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-N≡C | 160 - 170 |

| C1 | 115 - 125 |

| C2 | 155 - 165 |

| C3 | 98 - 105 |

| C4 | 160 - 170 |

| C5 | 105 - 115 |

| C6 | 110 - 120 |

| OCH₃ (C2) | 55 - 60 |

| OCH₃ (C4) | 55 - 60 |

| Note: Predicted values are based on general principles of NMR spectroscopy and data from related dimethoxybenzene and isocyanide compounds. chemicalbook.comuq.edu.auchemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the most prominent and diagnostic absorption band is that of the isocyanide (-N≡C) stretching vibration. chemicalbook.com This strong and sharp band typically appears in the region of 2150-2100 cm⁻¹, a relatively uncongested part of the IR spectrum, making it a clear indicator of the isocyanide functionality. uni.lu

Other characteristic absorptions include the C-O stretching vibrations of the methoxy groups, which are expected in the 1250-1000 cm⁻¹ region, and the C-H stretching vibrations of the aromatic ring and methoxy groups, typically found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -N≡C | Stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (OCH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| Aryl Ether C-O | Stretch | 1250 - 1200 (asymmetric) | Strong |

| Aryl Ether C-O | Stretch | 1050 - 1000 (symmetric) | Strong |

| Note: Expected ranges are based on standard IR correlation tables and data from similar compounds. uni.luchemicalbook.com |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₉NO₂. The calculated monoisotopic mass for this compound is 163.063329 Da. chemspider.comnih.gov An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this value to within a few parts per million (ppm), thus confirming the elemental composition. uni.lu The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃) from the molecular ion are plausible fragmentation pathways. researchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z (Da) |

| [M]⁺ | C₉H₉NO₂⁺ | 163.0633 |

| [M+H]⁺ | C₉H₁₀NO₂⁺ | 164.0706 |

| [M+Na]⁺ | C₉H₉NNaO₂⁺ | 186.0525 |

| Note: Data is based on predicted values from computational sources. uni.lunih.gov |

Other Spectroscopic Methods (e.g., UV-Vis, Cyclic Voltammetry in related studies)

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic and analytical methods can provide further insight into the electronic properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an aromatic compound is determined by the electronic transitions between molecular orbitals. 1,4-Dimethoxybenzene, a related compound, exhibits an excitation peak at 291 nm and an emission peak at 318 nm. aatbio.com The presence of the isocyanide group in conjugation with the dimethoxy-substituted benzene ring in the target molecule would be expected to influence the position and intensity of these absorption bands. Studies on similar aromatic compounds can provide a basis for understanding the electronic absorption properties. science-softcon.denist.gov

Emerging Applications of 1 Isocyano 2,4 Dimethoxybenzene in Materials Science

The unique electronic and steric properties of 1-isocyano-2,4-dimethoxybenzene, stemming from its electron-rich aromatic ring and reactive isocyanide functional group, have positioned it as a valuable building block in the field of advanced materials. Researchers are increasingly exploring its potential in creating sophisticated materials with tailored functionalities, from complex polymer systems to photoactive and catalytic metal complexes.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Methodologies

Future investigations will likely focus on uncovering novel transformations involving 1-isocyano-2,4-dimethoxybenzene, moving beyond its established role in classic multicomponent reactions. While its participation in Passerini and Ugi reactions is well-documented for creating molecular complexity in a single step, new frontiers in catalysis and reaction design are emerging. encyclopedia.pubnih.gov

Researchers are exploring its use as a key ligand and reactant in metal-catalyzed processes. For instance, its reaction with azide (B81097) ions in the presence of bis-cyclometalated iridium(III) complexes leads to the formation of novel luminescent structures, a pathway highly dependent on the electronic nature of the isocyanide substituent. researchgate.netrsc.org Another promising area is its application in photoredox catalysis. Under visible light irradiation, it can act as an efficient trapping agent for highly reactive vinyl radicals, leading to the synthesis of sterically complex acrylamides. uni-regensburg.de

Further research is anticipated in the following areas:

New Multicomponent Reactions (MCRs): Designing novel MCRs that leverage the specific reactivity of this compound to access unprecedented molecular scaffolds.

Catalytic Cycloadditions: Its use as a C-donor ligand in copper(I) complexes has proven effective in copper-catalyzed azide-alkyne cycloadditions (CuAAC). researchgate.net Future work could expand this to other types of cycloadditions and different metal catalysts.

Radical Reactions: Building upon its success in trapping vinyl radicals, its behavior with other radical intermediates could be a fruitful area of investigation, potentially leading to new C-C and C-heteroatom bond-forming strategies. uni-regensburg.de

A summary of explored reaction types involving this compound is presented below.

| Reaction Type | Reactants/Catalysts | Product Class | Reference |

| Multicomponent Reaction | Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acyloxy Carboxamides, Bis-amides | encyclopedia.pub |

| Azide Addition | Iridium(III) Complexes, Azide (N₃⁻) | Luminescent Iridium Complexes | researchgate.net |

| Radical Trapping | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂), Vinyl Halide | Acrylamides | uni-regensburg.de |

| Ligand in Catalysis | Copper(I) Chloride | Polymeric Catalysts for CuAAC | researchgate.net |

| Ligand Modification | Iridium(III) Complexes | Electronically Tunable Complexes | rsc.org |

Development of Asymmetric Synthesis Strategies

A significant frontier in the chemistry of this compound is the development of asymmetric transformations. The synthesis of enantiomerically pure compounds is critical for applications in pharmaceuticals and materials science. While the core isocyanide functionality is achiral, its participation in reactions that create new stereocenters offers a prime opportunity for asymmetric catalysis.

Recent progress has been noted in asymmetric Passerini reactions that employ chiral Lewis acids to induce stereoselectivity. encyclopedia.pub This approach represents a foundational step towards controlling the three-dimensional arrangement of atoms in products derived from this isocyanide.

Future research directions in this domain include:

Chiral Catalysts: The design and synthesis of new chiral Lewis acids, Brønsted acids, or metal complexes specifically tailored for reactions involving this compound. The goal is to achieve high enantioselectivity in MCRs and other bond-forming reactions.

Chiral Auxiliaries: Investigating the possibility of attaching a chiral auxiliary to a related precursor, thereby guiding the stereochemical outcome of a reaction before the auxiliary is cleaved.

Organocatalysis: Exploring the use of chiral organic molecules as catalysts for asymmetric reactions, which aligns with principles of sustainable chemistry by avoiding potentially toxic or expensive metals.

The development of robust asymmetric methods will substantially elevate the value of this compound as a building block for synthesizing complex, chiral molecules.

Sustainable and Scalable Production Methods

The transition towards greener and more efficient chemical manufacturing necessitates the development of sustainable and scalable methods for producing key intermediates like this compound. Current laboratory-scale syntheses often rely on standard dehydration of the corresponding N-(2,4-dimethoxyphenyl)formamide, which can involve stoichiometric and hazardous reagents.

Future research will likely target improvements across the entire synthetic sequence:

Green Solvents and Reagents: Replacing conventional solvents with more environmentally benign alternatives and developing catalytic dehydration methods to replace stoichiometric reagents like phosphorus oxychloride or phosgene (B1210022) derivatives.

Flow Chemistry: Implementing continuous flow reactor technology for the synthesis. uni-regensburg.de Flow chemistry offers enhanced safety, better temperature control, improved scalability, and higher yields compared to traditional batch processing.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This could involve exploring novel metal-free catalytic pathways that offer cost and sustainability advantages. orgsyn.org

Renewable Feedstocks: While a long-term goal, investigating biosynthetic pathways or the use of precursors derived from renewable resources instead of petroleum-based starting materials is a key aspect of sustainable chemistry. uni-regensburg.de

| Sustainability Aspect | Future Research Goal | Potential Impact |

| Reagents | Develop catalytic dehydration methods. | Reduce waste and improve safety. |

| Energy Input | Utilize visible-light photoredox catalysis. uni-regensburg.de | Lower energy consumption, use of a renewable energy source. |

| Process | Transition from batch to continuous flow synthesis. | Enhance scalability, safety, and process control. |

| Feedstocks | Source precursors from renewable materials. | Reduce reliance on fossil fuels. |

Integration into Interdisciplinary Research Areas

The unique properties of this compound and its derivatives make it a valuable tool for a range of scientific disciplines beyond traditional organic synthesis. Its integration into interdisciplinary research is a major avenue for future growth.

Materials Science: The isocyanide group is an excellent ligand for various metals. Its incorporation into iridium complexes has led to the creation of phosphorescent materials with tunable electronic and photophysical properties. researchgate.netrsc.org Future work could involve designing novel polymers and metal-organic frameworks (MOFs) with unique optical, electronic, or catalytic functions. For example, polymeric copper(I) complexes bearing this isocyanide have been shown to act as recyclable catalysts. researchgate.net

Medicinal Chemistry and Drug Discovery: Isocyanides are staples in multicomponent reactions, which are powerful tools for rapidly generating large libraries of diverse molecules for high-throughput screening. encyclopedia.pubnih.gov The 2,4-dimethoxyphenyl moiety is present in various bioactive compounds. Using this compound in MCRs allows for the synthesis of complex structures, such as potentially bioactive acrylamides, that can be evaluated as drug candidates. uni-regensburg.de

Chemical Biology: Isocyanide-based reactions can be used to label and modify biomolecules. The specific reactivity of this compound could be harnessed to develop new chemical probes for studying biological processes within living cells.

The continued exploration of this compound's chemistry will undoubtedly open doors to new applications and foster collaborations across diverse scientific fields, from developing next-generation display technologies to discovering new therapeutic agents.

Q & A

Q. Basic Research Focus

- ¹H NMR : The methoxy groups at positions 2 and 4 produce distinct singlet peaks (δ 3.70–3.79 ppm), while aromatic protons show splitting patterns dependent on substitution symmetry. The isocyano group (C≡N) does not directly appear in ¹H NMR but can be inferred via coupling effects .

- IR : A sharp absorption band near 2120 cm⁻¹ confirms the isocyano group’s presence .

- MS : High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns, particularly for halogenated analogs (e.g., bromo or iodo derivatives) .

What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure to predict regioselectivity in [4+1] cycloadditions with dienes or alkynes. Frontier Molecular Orbital (FMO) analysis reveals the isocyano group’s electrophilic character, guiding solvent selection (polar aprotic solvents enhance reactivity) . Comparative studies with analogs (e.g., 1-Allyl-2,4-dimethoxybenzene) highlight steric effects from substituents on reaction pathways .

How do structural modifications (e.g., allyl or halogen substituents) alter the biological activity of this compound derivatives?

Advanced Research Focus

Derivatives like 1-Allyl-2,4-dimethoxybenzene exhibit enhanced volatility and potential bioactivity in essential oils, as observed in Osmorhiza occidentalis root extracts . Halogenation (e.g., bromo or iodo substitution) increases lipophilicity, improving membrane permeability in antimicrobial assays . Structure-Activity Relationship (SAR) studies require combinatorial synthesis and in vitro testing (e.g., MIC assays against S. aureus) to correlate substituent effects with efficacy .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .

- PPE : Nitrile gloves, chemical goggles, and vapor-resistant lab coats are mandatory. Respiratory protection (e.g., N95 masks) is required during powder handling .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

How can contradictory crystallographic data for halogenated analogs inform characterization of this compound?

Advanced Research Focus

Misreporting of crystal structures (e.g., 1-bromo-5-chloro-2,4-dimethoxybenzene erroneously labeled as a dibromo derivative ) underscores the need for rigorous validation. Single-crystal X-ray diffraction (SCXRD) paired with Hirshfeld surface analysis ensures accurate bond-length and angle measurements. Discrepancies in hydrogen-bonding networks (e.g., C–H···O vs. C–H···N interactions) highlight the role of substituent electronegativity in packing motifs .

What chromatographic methods optimize the separation of this compound from reaction byproducts?

Basic Research Focus

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water mobile phase) achieves baseline separation of isocyano derivatives from nitro- or amino-contaminated batches. For GC-MS analysis, a DB-5MS column (30 m × 0.25 mm) with a 5°C/min temperature ramp (50–300°C) resolves volatile analogs like 2-allyl-1,4-dimethoxybenzene . Retention indices cross-referenced with NIST libraries enhance identification accuracy .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Focus

Batch reactor scalability issues arise from exothermic reactions during cyanation. Continuous-flow systems with inline IR monitoring improve heat dissipation and reaction control. Contaminants (e.g., residual metal catalysts) require chelating resins (e.g., QuadraPure™) for removal. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) guide storage protocols for bulk material .

How does the electronic nature of this compound influence its utility in organometallic catalysis?

Advanced Research Focus

The isocyano group’s strong σ-donor and weak π-acceptor properties stabilize transition metals (e.g., Pd or Ru) in catalytic cycles. Comparative studies with isonitrile ligands (e.g., tert-butyl isocyanide) reveal enhanced catalytic efficiency in Sonogashira couplings due to electron-donating methoxy groups . In situ XAS (X-ray Absorption Spectroscopy) tracks metal-ligand bonding dynamics during reactions .

What strategies mitigate decomposition of this compound under ambient storage conditions?

Basic Research Focus

Decomposition via hydrolysis or oxidation is minimized by storing the compound under inert gas (Ar or N₂) at –20°C in amber vials. Addition of stabilizers (e.g., 1% BHT) extends shelf life. Periodic purity checks via TLC (silica gel, ethyl acetate/hexane 1:4) detect degradation products like 2,4-dimethoxybenzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.